molecular formula C24H27N7O6 B1193318 NS1  NNMT inhibutor

NS1 NNMT inhibutor

Cat. No. B1193318
M. Wt: 509.523
InChI Key: QRKSTGPKAQGBDD-GGPTZFPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NS1 is a high-affinity, subnanomolar NNMT inhibitor. with Ki = 500 pM. NS1 is a nicotinamide−SAM conjugate (named NS1) features an alkyne as a key design element that closely mimics the linear, 180° transition state geometry found in the NNMT-catalyzed SAM → NAM methyl transfer reaction. NS1 is the most potent and selective NNMT inhibitors reported to date.

Scientific Research Applications

Development and Structural Analysis

Nicotinamide N-methyltransferase (NNMT) is an enzyme crucial for metabolic processes, implicated in conditions like diabetes, obesity, and various cancers. The development of potent NS1 NNMT inhibitors, such as nicotinamide-SAM conjugate (NS1), represents a significant advancement. These inhibitors demonstrate high affinity and selectivity, with the alkynyl linker playing a pivotal role in mimicking the methyl transfer reaction's transition state, offering excellent shape complementarity within the NNMT active site. Such inhibitors are not just pivotal for direct therapeutic applications but also for understanding the enzyme's role in metabolic pathways and diseases (Policarpo et al., 2019).

Novel Classes and Mechanistic Insights

The exploration of novel inhibitor classes, such as macrocyclic peptides, has broadened the scope of NNMT inhibition. These inhibitors exhibit strong activity and provide new insights into the enzyme's function. The structural diversity of these inhibitors, alongside their potent inhibitory effects, underscores their potential in therapeutic applications and as tools for probing NNMT's role in diseases (Hayashi et al., 2021). Similarly, bisubstrate inhibitors with unique structural features, such as the incorporation of naphthalene moieties, have shown enhanced activity, further contributing to our understanding of NNMT's structure-function relationship and its therapeutic targeting (Gao et al., 2019).

Therapeutic Potential and Disease Association

NNMT inhibitors have shown promise in addressing obesity and type 2 diabetes by impacting cellular metabolism and energy homeostasis. Small molecule NNMT inhibitors, through their influence on key cellular energy regulators like NAD+ and SAM, have demonstrated significant effects in reducing obesity measures and plasma lipid levels in mice models. This highlights NNMT's potential as a target for treating metabolic conditions and the role of these inhibitors in validating this therapeutic approach (Neelakantan et al., 2018). Furthermore, NNMT's involvement in cancer cell survival mechanisms, particularly through the modulation of autophagy under nutrient starvation, positions these inhibitors as valuable tools for investigating cancer therapeutics and the complex interplay between metabolism and tumor survival (Shin et al., 2018).

properties

Product Name

NS1 NNMT inhibutor

Molecular Formula

C24H27N7O6

Molecular Weight

509.523

IUPAC Name

(2S,5S)-2-Amino-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-7-(3-carbamoylphenyl)hept-6-ynoicAcid

InChI

InChI=1S/C24H27N7O6/c25-15(24(35)36)7-6-13(5-4-12-2-1-3-14(8-12)21(27)34)9-16-18(32)19(33)23(37-16)31-11-30-17-20(26)28-10-29-22(17)31/h1-3,8,10-11,13,15-16,18-19,23,32-33H,6-7,9,25H2,(H2,27,34)(H,35,36)(H2,26,28,29)/t13-,15-,16+,18+,19+,23+/m0/s1

InChI Key

QRKSTGPKAQGBDD-GGPTZFPQSA-N

SMILES

O=C(O)[C@@H](N)CC[C@@H](C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)C#CC4=CC=CC(C(N)=O)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NS1 NNMT inhibutor;  NS1;  NS-1;  NS1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS1 NNMT inhibutor
Reactant of Route 2
NS1 NNMT inhibutor
Reactant of Route 3
Reactant of Route 3
NS1 NNMT inhibutor
Reactant of Route 4
NS1 NNMT inhibutor
Reactant of Route 5
Reactant of Route 5
NS1 NNMT inhibutor
Reactant of Route 6
NS1 NNMT inhibutor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.